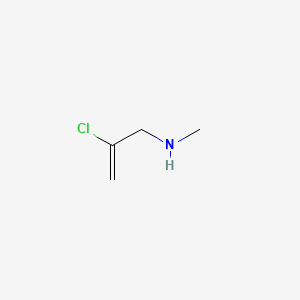
2-Propen-1-amine, 2-chloro-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-amine, 2-chloro-N-methyl- is an organic compound with the molecular formula C4H8ClN It is a derivative of propenamine, where the amine group is substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 2-chloro-N-methyl- typically involves the reaction of propenylamine with chlorinating agents. One common method is the reaction of N-methylpropenylamine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom.
Industrial Production Methods
In industrial settings, the production of 2-Propen-1-amine, 2-chloro-N-methyl- may involve large-scale chlorination processes using chlorinating agents like phosphorus trichloride (PCl3) or sulfur dichloride (SCl2). These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, 2-chloro-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Addition: Electrophiles like hydrogen chloride (HCl) or bromine (Br2) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include N-methylpropenylamine and other substituted amines.
Addition: Products include halogenated amines.
Oxidation: Products include corresponding oxides.
Reduction: Products include reduced amines.
Scientific Research Applications
2-Propen-1-amine, 2-chloro-N-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, 2-chloro-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methyl groups influence its binding affinity and reactivity. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules and altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine, 2-methyl-: Similar structure but lacks the chlorine atom.
N,N-Dimethylpropenylamine: Contains two methyl groups instead of one chlorine and one methyl group.
Diallylamine: Contains two propenyl groups instead of one.
Uniqueness
2-Propen-1-amine, 2-chloro-N-methyl- is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
61900-93-4 |
|---|---|
Molecular Formula |
C4H8ClN |
Molecular Weight |
105.56 g/mol |
IUPAC Name |
2-chloro-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C4H8ClN/c1-4(5)3-6-2/h6H,1,3H2,2H3 |
InChI Key |
MUDBBWMXLXNKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















